molecular formula C48H70O7 B1260644 (3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)

(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)

Cat. No. B1260644
M. Wt: 759.1 g/mol
InChI Key: YNIWMLHSONPLJN-DKXBYFALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside) is a xanthophyll.

Scientific Research Applications

Molecular Structure Identification in Cyanobacteria

The carotenoid myxoxanthophyll in Synechocystis sp. PCC 6803 was identified as (3R,2'S)-myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside), rather than rhamnoside. This finding was significant as it indicated the presence of dimethylated fucose in the carotenoid glycosides of cyanobacteria, a previously unreported occurrence. This research contributes to a deeper understanding of carotenoid structures in cyanobacteria, which is vital for exploring their potential applications in various scientific fields (Takaichi, Maoka, & Masamoto, 2001).

Implications in Cyanobacterial Carotenogenesis

Research on the carotenoid content in Thermosynechococcus elongatus strain BP-1 highlighted (3R,2'S)-myxol 2'-fucoside as a key component. The study provided insights into the carotenogenesis pathway in cyanobacteria, specifically the role of 2,2'-beta-hydroxylase (CrtG) in the transformation of myxol to 2-hydroxymyxol and zeaxanthin to nostoxanthin. This information is crucial for understanding the biosynthetic pathways of carotenoids in cyanobacteria, which can have significant implications in biotechnological applications (Iwai, Maoka, Ikeuchi, & Takaichi, 2008).

Unique Carotenoids in Marine Bacteria

The presence of (3R,2'S)-myxol in marine bacteria of the family Flavobacteriaceae was confirmed. The study highlighted the antioxidative activities of this and other monocyclic carotenoids, such as saproxanthin and zeaxanthin, against lipid peroxidation. This discovery opens up potential avenues for the use of these unique carotenoids in antioxidative therapies or as neuroprotective agents (Shindo et al., 2007).

Carotenoid Biosynthesis Pathways

Studies on Anabaena variabilis revealed the absence of myxol glycosides and the presence of free myxol and 4-hydroxymyxol. This finding led to the proposal of a biosynthetic pathway for carotenoids in this cyanobacterium, enhancing our understanding of carotenoid biosynthesis in different species. Such insights can be valuable for biotechnological exploitation of these pathways for the production of specific carotenoids (Takaichi, Mochimaru, & Maoka, 2006).

Fucosyltransferase and β-Carotene Hydroxylase in Carotenoid Synthesis

Research into the substrate specificities and availability of fucosyltransferase and β-carotene hydroxylase in cyanobacteria highlighted their roles in myxol 2′-fucoside synthesis. This work contributes to a broader understanding of the enzymatic processes involved in carotenoid synthesis, which could be pivotal in the development of strategies for industrial carotenoid production (Mochimaru et al., 2008).

properties

Product Name

(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)

Molecular Formula

C48H70O7

Molecular Weight

759.1 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-3,5-dimethoxy-6-methyloxan-4-ol

InChI

InChI=1S/C48H70O7/c1-33(19-14-15-20-34(2)22-17-25-36(4)27-29-41-38(6)31-40(49)32-47(41,8)9)21-16-23-35(3)24-18-26-37(5)28-30-42(48(10,11)51)55-46-45(53-13)43(50)44(52-12)39(7)54-46/h14-30,39-40,42-46,49-51H,31-32H2,1-13H3/b15-14+,21-16+,22-17+,24-18+,29-27+,30-28+,33-19+,34-20+,35-23+,36-25+,37-26+/t39-,40+,42-,43+,44+,45-,46-/m0/s1

InChI Key

YNIWMLHSONPLJN-DKXBYFALSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)OC)O)OC

SMILES

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)OC)O)OC

Canonical SMILES

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)OC)O)OC

synonyms

(3R,2'S)-myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)
myxol dimethylfucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)
Reactant of Route 2
(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)
Reactant of Route 3
(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)
Reactant of Route 4
(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)
Reactant of Route 5
(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)
Reactant of Route 6
(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside)

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